1beta-Hydroxyeuscaphic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,4aS,6aS,6aS,6bR,10S,11S,12S,12aR,14bR)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-23,31-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18?,19+,20+,21+,22-,23-,26-,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULLSLYDWNGNKZ-JLEXXDIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(C(C5(C)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4([C@@H]([C@H]([C@H](C5(C)C)O)O)O)C)C)[C@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923269 | |
| Record name | 1,2,3,19-Tetrahydroxyurs-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120211-98-5 | |
| Record name | 1beta-Hydroxyeuscaphic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120211985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,19-Tetrahydroxyurs-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence and Natural Distribution
Isolation from Botanical Sources
The isolation of 1β-Hydroxyeuscaphic acid has been documented in several scientific studies, primarily through chromatographic techniques applied to plant extracts.
1β-Hydroxyeuscaphic acid has been identified as a major constituent in the roots of Rubus aleaefolius. tandfonline.comresearchgate.net In one study, it was isolated from the ethyl acetate (B1210297) fraction of an ethanol (B145695) extract of the plant's root. tandfonline.com A bioassay-guided fractionation of this extract led to the identification of six primary constituents. tandfonline.comresearchgate.net The purity of the isolated 1β-Hydroxyeuscaphic acid was determined to be over 98.5% through HPLC analysis. tandfonline.com
Table 1: Compounds Isolated from the Ethyl Acetate Fraction of Rubus aleaefolius Root Extract tandfonline.comresearchgate.net
| Compound Name |
| 1β-Hydroxyeuscaphic acid |
| β-Sitosterol |
| Euscaphic acid |
| Myrianthic acid |
| Oleanolic acid |
| Tomentic acid |
The compound has also been isolated from the fruit of the blackberry, Rubus allegheniensis. tandfonline.com A study involving the methanol (B129727) extract of the fruits resulted in the isolation of four distinct triterpenoids. tandfonline.com This was reportedly the first instance of 1β-Hydroxyeuscaphic acid being isolated from this particular species. tandfonline.com
Table 2: Triterpenoids Isolated from the Methanol Extract of Rubus allegheniensis Fruits tandfonline.com
| Compound Name |
| 1β-Hydroxyeuscaphic acid |
| Euscaphic acid |
| Pomolic acid |
| Tormentic acid |
Phytochemical analysis of the seeds of Butyrospermum parkii, commonly known as the shea tree, has led to the isolation of 1β-Hydroxyeuscaphic acid. koreascience.kr The compound was obtained from the ethyl acetate and n-butanol fractions of a crude methanol extract of the seeds. koreascience.krnais.net.cn This investigation successfully isolated a total of seven compounds from the extract. koreascience.kr
1β-Hydroxyeuscaphic acid has been identified as a constituent of the fruit of Rosa roxburghii. scielo.brresearchgate.net A systematic review of the chemical constituents of this plant confirms its presence. scielo.brresearchgate.net Further research on the 95% ethanol extract of the root of a related species, Rosa cymosa, also led to the isolation of 1β-Hydroxyeuscaphic acid among eleven other triterpenes.
Rubus Species
Quantitative Abundance in Plant Extracts
While several studies have successfully isolated 1β-Hydroxyeuscaphic acid, detailed quantitative data on its abundance in crude plant extracts is limited in the reviewed literature. However, its significance in certain sources has been noted qualitatively. In studies concerning Rubus aleaefolius, it is referred to as the "major constituent" of the root extract, suggesting a relatively high concentration compared to other isolated compounds. tandfonline.comresearchgate.net One study reported an isolated purity of greater than 98.5% for the compound from this plant. tandfonline.com Further research is needed to establish precise quantitative measures such as yield percentage or concentration (e.g., mg/g) in the extracts of the various botanical sources.
Biosynthetic Pathways and Semi Synthetic Approaches
Proposed Biosynthetic Precursors and Triterpenoid (B12794562) Scaffold Formation
The journey to 1β-Hydroxyeuscaphic acid begins with the fundamental building blocks of isoprenoid biosynthesis. Like all triterpenoids, its carbon skeleton is ultimately derived from the cyclization of 2,3-oxidosqualene (B107256). This precursor is itself synthesized from isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.
The key step in forming the characteristic pentacyclic structure is the cyclization of 2,3-oxidosqualene, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). For 1β-Hydroxyeuscaphic acid, which possesses an ursane (B1242777) scaffold, the direct precursor is α-amyrin. The formation of α-amyrin from 2,3-oxidosqualene is catalyzed by the specific enzyme α-amyrin synthase. This enzyme orchestrates a complex cascade of cyclization and rearrangement reactions to yield the ursane skeleton.
Enzymatic Transformations and Hydroxylation Steps in Natural Production
Following the formation of the α-amyrin backbone, a series of oxidative modifications, primarily hydroxylations, are carried out by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for introducing hydroxyl groups at specific positions on the triterpenoid scaffold, leading to the vast diversity of naturally occurring triterpenoids.
The biosynthesis of 1β-Hydroxyeuscaphic acid from α-amyrin involves several key hydroxylation and oxidation steps:
C-28 Oxidation: A crucial modification is the oxidation of the methyl group at the C-28 position to a carboxylic acid. This three-step oxidation is catalyzed by cytochrome P450 enzymes, particularly those from the CYP716A family. This conversion of α-amyrin leads to the formation of ursolic acid, a key intermediate.
Hydroxylation at C-2 and C-3: The introduction of hydroxyl groups at the C-2α and C-3α positions is another critical step. Evidence suggests that specific cytochrome P450 enzymes are responsible for these hydroxylations. For instance, NaCYP716C87 has been identified as a C-2α hydroxylase that can act on ursane-type triterpenoids. nih.gov The precise enzyme for C-3α hydroxylation in the context of 1β-Hydroxyeuscaphic acid biosynthesis is yet to be fully elucidated but is presumed to be a specific CYP.
Hydroxylation at C-19: Euscaphic acid is characterized by a hydroxyl group at the C-19α position. This hydroxylation is also catalyzed by a specific cytochrome P450 enzyme.
Hydroxylation at C-1β: The final defining feature of 1β-Hydroxyeuscaphic acid is the hydroxyl group at the C-1β position. This stereospecific hydroxylation is the last key enzymatic step and is believed to be carried out by a highly specific cytochrome P450 monooxygenase. While the exact enzyme has not been definitively identified, the biosynthesis of other 1β-hydroxylated steroids points to the involvement of CYP enzymes. nih.gov
The precise order of these hydroxylation and oxidation events can vary, but the cumulative action of these specific enzymes on the α-amyrin scaffold ultimately yields 1β-Hydroxyeuscaphic acid.
Semi-Synthetic Derivatization Strategies
Semi-synthetic approaches leverage the naturally occurring, and often more abundant, triterpenoid precursors to generate novel derivatives. For ursane-type triterpenoids like 1β-Hydroxyeuscaphic acid, derivatization strategies often focus on modifying the existing functional groups to explore structure-activity relationships.
Common derivatization strategies include:
Esterification and Amidation: The carboxylic acid group at C-28 is a prime target for modification. Esterification with various alcohols or amidation with different amines can lead to a wide range of derivatives with altered polarity and biological activity.
Modification of Hydroxyl Groups: The hydroxyl groups at positions C-1, C-2, C-3, and C-19 can be acylated, etherified, or oxidized to ketones to investigate their importance for biological function.
Glycosylation: The attachment of sugar moieties to the hydroxyl groups can significantly impact the solubility and pharmacokinetic properties of the parent compound.
These semi-synthetic modifications allow for the systematic exploration of the chemical space around the 1β-Hydroxyeuscaphic acid scaffold, potentially leading to the discovery of compounds with improved therapeutic profiles.
Challenges in Total Synthesis of Complex Triterpenoids
The total synthesis of complex, polycyclic natural products like 1β-Hydroxyeuscaphic acid presents a formidable challenge to synthetic organic chemists. The intricate stereochemistry and the dense arrangement of functional groups require highly sophisticated and lengthy synthetic routes.
Key challenges in the total synthesis of such molecules include:
Construction of the Pentacyclic Core: Assembling the 6-6-6-6-5 fused ring system of the ursane scaffold with the correct stereochemistry is a major hurdle.
Stereoselective Introduction of Functional Groups: The precise installation of multiple hydroxyl groups with the correct stereochemistry at C-1β, C-2α, C-3α, and C-19α on the rigid polycyclic framework is exceptionally difficult.
Regioselectivity: Differentiating between the various C-H bonds on the complex scaffold to achieve selective functionalization is a significant challenge.
Due to these complexities, the total synthesis of 1β-Hydroxyeuscaphic acid has not been reported. However, the development of new synthetic methodologies and strategies for the construction of other complex terpenoids continues to advance the field, bringing the synthesis of such challenging targets closer to reality.
Biological Activities and Mechanistic Studies
Anti-inflammatory Modulations
The anti-inflammatory properties of 1beta-Hydroxyeuscaphic acid are attributed to its ability to intervene in key inflammatory pathways, interact with specific enzymes and proteins, and alter the expression of inflammation-related genes. biosynth.comresearchgate.net
Research indicates that the anti-inflammatory effects of compounds structurally related to this compound, and phytochemicals in general, are often mediated through the inhibition of major inflammatory signaling pathways. mdpi.commdpi.com These pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for the production of inflammatory mediators. mdpi.comscienceopen.com
NF-κB Pathway: The NF-κB pathway is a primary regulator of inflammatory responses. sigmaaldrich.com Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. nih.gove-century.us Compounds with anti-inflammatory activity often work by inhibiting the activation of NF-κB, thereby preventing the translocation of its subunits (like p65) to the nucleus and subsequent gene expression. nih.govnih.govnih.gov For instance, some phytochemicals suppress the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov
MAPK Pathway: The MAPK family, which includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 kinases, plays a significant role in transducing extracellular signals to cellular responses, including inflammation. scienceopen.comnih.gov The inhibition of the phosphorylation of key proteins in the MAPK pathway, such as p38, JNK, and ERK, is a known mechanism for reducing inflammation. mdpi.commdpi.com For example, stimulation by pro-inflammatory cytokines like IL-1β can activate all three MAPK subfamilies, and inhibition of these pathways can attenuate the inflammatory response. nih.gov
The interaction with specific enzymes and proteins is a key aspect of the anti-inflammatory action of this compound. biosynth.com Triterpenoids can modulate the activity of enzymes that are central to the inflammatory process.
Cyclooxygenases (COX) and Lipoxygenases (LOX): While direct inhibition of COX or LOX enzymes by this compound is not detailed in the provided results, related compounds are known to suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2, which are key enzymes in the inflammatory cascade. mdpi.com
Kinases: The compound can interfere with kinase cascades, such as the IκBα kinase (IKK) complex in the NF-κB pathway. nih.gov By inhibiting kinases like Akt, which can activate the IKK complex, it prevents the phosphorylation and subsequent degradation of IκBα, leading to the suppression of NF-κB activation. nih.gov
By modulating signaling pathways, this compound can alter the expression profile of genes involved in inflammation. biosynth.com
Pro-inflammatory Cytokines: It can suppress the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). mdpi.comnih.gov
Chemokines: Triterpenoids have been shown to negatively regulate inflammatory chemokines. researchgate.net
Adhesion Molecules: Some plant extracts have been observed to augment the expression of Intercellular Adhesion Molecule 1 (ICAM-1), indicating a complex interaction with endothelial cell activation. nih.gov
Nrf2/HO-1 Pathway: Some studies suggest a link between anti-inflammatory effects and the activation of the Nrf2/HO-1 pathway, which can suppress the nuclear translocation of NF-κB and mitigate inflammation. mdpi.comresearchgate.net
Antineoplastic and Apoptosis-Modulating Effects
This compound is being investigated for its potential as an anticancer agent due to its ability to modulate cellular processes leading to apoptosis. biosynth.comabmole.com
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. nih.govmedchemexpress.com Defects in apoptotic pathways are a hallmark of cancer and can lead to resistance to therapies. nih.gov this compound and other triterpenoids can induce apoptosis in cancer cells through various mechanisms.
Intrinsic (Mitochondrial) Pathway: This pathway is regulated by the Bcl-2 family of proteins. medchemexpress.commdpi.com Pro-apoptotic proteins like Bax and Bak can be upregulated, while anti-apoptotic proteins like Bcl-2 and Bcl-xL are downregulated by certain compounds. mdpi.comfrontiersin.org This shift in balance leads to the release of cytochrome c from the mitochondria, which activates caspases (like caspase-9 and -3) and executes cell death. mdpi.com
Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of ligands (like TNF-α or FasL) to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent apoptotic events. medchemexpress.commdpi.com
Signaling Pathway Involvement: The antineoplastic effects are often mediated by the same signaling pathways involved in inflammation, such as MAPK and NF-κB. frontiersin.org While ERK activation is often anti-apoptotic, the activation of p38 and JNK signaling is generally considered to promote apoptosis. frontiersin.orgfrontiersin.org Inhibition of the pro-survival PI3K/Akt pathway is another mechanism by which apoptosis can be induced. mdpi.comfrontiersin.org
The table below summarizes the inhibitory activities of triterpenoids isolated from Sanguisorba officinalis, including 1β-hydroxyeuscaphic acid, on nitric oxide production in microglia cells, which is an indicator of anti-inflammatory potential.
| Compound | Inhibitory Activity on Nitric Oxide Production (IC50 in µM) | Source Organism |
|---|---|---|
| Arjunic acid | Data Not Available in Search Results | Sanguisorba officinalis |
| Rosamultic acid | Data Not Available in Search Results | Sanguisorba officinalis |
| Haptadienic acid | Data Not Available in Search Results | Sanguisorba officinalis |
| 1β-Hydroxyeuscaphic acid | Tested, but specific IC50 value not provided in search results. researchgate.net | Sanguisorba officinalis |
| Euscaphic acid | Data Not Available in Search Results | Sanguisorba officinalis |
| Tormentic acid | Data Not Available in Search Results | Sanguisorba officinalis |
| Pomolic acid | Data Not Available in Search Results | Sanguisorba officinalis |
| Ursolic acid | Data Not Available in Search Results | Sanguisorba officinalis |
| Oleanolic acid | Data Not Available in Search Results | Sanguisorba officinalis |
Antioxidative Efficacy
This compound is also explored for its potential antioxidant effects, which are relevant in the context of aging and oxidative stress-related disorders. biosynth.com The antioxidant capacity of phytochemicals is often evaluated using various assays that measure their ability to scavenge free radicals.
Common assays used to determine antioxidant activity include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. cabidigitallibrary.orgcu.edu.egku.ac.th
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by antioxidants. cabidigitallibrary.orgcu.edu.egku.ac.th It is applicable to both hydrophilic and lipophilic antioxidants. researchgate.net
The table below compares the general characteristics of the DPPH and ABTS assays.
| Assay | Principle | Wavelength | Key Advantages |
|---|---|---|---|
| DPPH | Measures hydrogen-donating ability to a stable free radical. cu.edu.eg | ~517 nm ku.ac.th | Simple, rapid, and widely used for purified compounds and extracts. cu.edu.egku.ac.th |
| ABTS | Measures scavenging of the ABTS radical cation. cu.edu.eg | ~734 nm cu.edu.eg | Applicable to both hydrophilic and lipophilic compounds; soluble in various solvents. cu.edu.egresearchgate.net |
Radical Scavenging Mechanisms
1β-Hydroxyeuscaphic acid has demonstrated notable antioxidant properties, which are fundamental to many of its biological effects. biosynth.com The primary mechanism behind its antioxidant activity is radical scavenging. mdpi.com This process involves the donation of a hydrogen atom or an electron to neutralize free radicals, thereby interrupting the oxidative chain reactions that can lead to cellular damage. researchgate.netresearchgate.net The effectiveness of phenolic compounds, a class to which 1β-Hydroxyeuscaphic acid is related, in radical scavenging is often attributed to the number and position of hydroxyl groups in their structure. researchgate.net These groups can readily donate a hydrogen atom to a radical, stabilizing it and preventing further oxidative reactions. mdpi.com
The radical scavenging capacity of a compound can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comresearchgate.net In such assays, the ability of the compound to reduce the stable DPPH radical is measured, providing an indication of its antioxidant potential. mdpi.com The antioxidant activities of 1β-Hydroxyeuscaphic acid are considered a key contributor to its protective effects against various forms of cellular stress. biosynth.com
Protection Against Oxidative Stress-Induced Damage
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses. This can lead to damage to lipids, proteins, and DNA, and is implicated in a variety of diseases. mdpi.com 1β-Hydroxyeuscaphic acid has shown the ability to protect against such damage. nih.gov
One of the ways it achieves this is by modulating the Nrf2/HO-1 signaling pathway. mdpi.com Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of antioxidant proteins, while HO-1 (Heme oxygenase-1) is an enzyme with antioxidant and anti-inflammatory properties. mdpi.com By activating this pathway, 1β-Hydroxyeuscaphic acid can enhance the cell's intrinsic antioxidant defenses, thereby mitigating the damaging effects of oxidative stress. mdpi.com
Hepatoprotective Functions
1β-Hydroxyeuscaphic acid, a major constituent of Rubus aleaefolius, has demonstrated significant hepatoprotective activity against liver injury. nih.govresearchgate.net Studies have shown its potential in mitigating damage caused by toxins such as carbon tetrachloride (CCl4). nih.govtandfonline.com
Modulation of Intracellular Enzyme Leakage
Damage to hepatocytes, or liver cells, often results in the leakage of intracellular enzymes into the bloodstream. eclinpath.comva.gov Elevated levels of enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are common indicators of liver damage. nih.govtandfonline.comva.gov
Treatment with 1β-Hydroxyeuscaphic acid has been shown to significantly reduce the leakage of these enzymes in models of liver injury. nih.govtandfonline.com In a study involving CCl4-induced injury in BRL-3A rat liver cells, treatment with 1β-Hydroxyeuscaphic acid led to a dose-dependent decrease in ALT and AST levels. tandfonline.com The half-maximal inhibitory concentration (IC50) for this effect was determined to be 15 μg/mL. nih.govtandfonline.com
Attenuation of Protein Oxidation
Oxidative stress in the liver can lead to the oxidation of proteins, impairing their function and contributing to cellular damage. mdpi.commdpi.com Malondialdehyde (MDA) is a well-known marker of lipid peroxidation and oxidative stress. nih.govtandfonline.com
Research has shown that 1β-Hydroxyeuscaphic acid can attenuate protein oxidation in hepatic cells. nih.gov In the same study on CCl4-induced liver injury, treatment with 1β-Hydroxyeuscaphic acid resulted in a reduction of MDA levels, indicating a decrease in oxidative damage. nih.govtandfonline.com Concurrently, the activity of superoxide (B77818) dismutase (SOD), an important antioxidant enzyme, was increased. nih.govtandfonline.com
Anti-Apoptotic Effects in Hepatic Cells
Apoptosis, or programmed cell death, is a crucial process in maintaining tissue homeostasis, but excessive apoptosis can contribute to liver disease. gutnliver.orgmdpi.com Various stimuli, including oxidative stress and toxins, can trigger apoptotic pathways in hepatocytes. gutnliver.orgfrontiersin.org
| Parameter | Effect of 1β-Hydroxyeuscaphic acid | Reference |
| Alanine Aminotransferase (ALT) | Reduced Levels | nih.gov, tandfonline.com |
| Aspartate Aminotransferase (AST) | Reduced Levels | nih.gov, tandfonline.com |
| Malondialdehyde (MDA) | Reduced Levels | nih.gov, tandfonline.com |
| Superoxide Dismutase (SOD) | Increased Activity | nih.gov, tandfonline.com |
| Apoptosis | Decreased Incidence | nih.gov, tandfonline.com |
Antimicrobial Properties
In addition to its antioxidant and hepatoprotective effects, 1β-Hydroxyeuscaphic acid has been investigated for its antimicrobial properties. koreascience.kr Phytochemical studies have identified it as a potent antimicrobial agent. koreascience.kr
Research has demonstrated that 1β-Hydroxyeuscaphic acid exhibits both antibacterial and antifungal activities against a range of microorganisms. koreascience.kr The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, has been determined for this compound against various pathogens. koreascience.kr
Antibacterial Spectrum and Efficacy
1β-Hydroxyeuscaphic acid has demonstrated notable antibacterial properties against a range of pathogenic bacteria. koreascience.kr Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria. koreascience.krnih.gov
Research involving the phytochemical analysis of Butyrospermum parkii seeds identified 1β-hydroxyeuscaphic acid as a potent antimicrobial agent. koreascience.kr In comparative studies, its antibacterial activity was found to be generally higher than that of the positive control, gentamicin. koreascience.kr The minimum inhibitory concentrations (MICs) for 1β-hydroxyeuscaphic acid against various bacteria underscore its significant antibacterial potential. For instance, the n-BuOH extract from Psychotria succulenta, which contains such triterpenoids, showed MIC values between 32–64 μg/mL against both Gram-positive and Gram-negative bacteria. nih.gov
Antibacterial Activity of 1β-Hydroxyeuscaphic Acid
| Bacterial Strain | Gram Type | Reported MIC (μg/mL) | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa ATCC 76110 | Gram-negative | 32 | nih.gov |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 32 | nih.gov |
| Klebsiella pneumoniae 22 | Gram-negative | 32 | nih.gov |
| Escherichia coli ATCC 25922 | Gram-negative | 64 | nih.gov |
Antifungal Spectrum and Efficacy
In addition to its antibacterial effects, 1β-hydroxyeuscaphic acid has also been evaluated for its antifungal activity. koreascience.kr While it displays a capacity to inhibit fungal growth, its efficacy has been observed to be less potent when compared to standard antifungal agents like nystatin. koreascience.kr
A study on compounds isolated from Butyrospermum parkii seeds reported that 1β-hydroxyeuscaphic acid exhibited antifungal activity with MIC values ranging from 3.90 to 62.5 µg/ml. koreascience.kr This was less effective than nystatin, which had MIC values between 1.95 and 7.81 µg/ml against the same set of fungal strains. koreascience.kr
Anti-atherosclerotic and Lipid Metabolism Regulation
Atherosclerosis is a complex disease characterized by the buildup of fats, cholesterol, and other substances in and on the artery walls, which can lead to the formation of plaques. mdpi.com Macrophages play a central role in this process by taking up modified lipoproteins, leading to the formation of foam cells, a hallmark of atherosclerotic lesions. e-coretvasa.cznih.gov
Inhibition of Foam Cell Formation in Macrophages
The formation of foam cells from macrophages is a critical event in the development of atherosclerosis. e-coretvasa.cznih.gov This process involves the uptake of modified low-density lipoproteins (LDL) by macrophages, leading to an accumulation of intracellular lipids. e-coretvasa.cz Several natural compounds have been investigated for their ability to inhibit foam cell formation by interfering with lipid uptake and promoting cholesterol efflux. mdpi.com
Research has indicated that pro-inflammatory cytokines, such as interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), can enhance the formation of macrophage foam cells by inhibiting the breakdown of intracellular lipids. nih.gov This suggests that compounds with anti-inflammatory properties may indirectly inhibit foam cell formation. While direct studies on 1β-hydroxyeuscaphic acid's effect on foam cell formation are limited, its known anti-inflammatory activities suggest a potential role in this process.
Macrophage Lipid Deposition Modulation
The modulation of lipid deposition within macrophages is a key strategy for preventing or treating atherosclerosis. This involves complex signaling pathways that regulate cholesterol homeostasis, including uptake, esterification, and efflux. nih.govmdpi.com Key regulators in these processes include scavenger receptors like CD36 and nuclear receptors such as Liver X Receptors (LXRs) and Peroxisome Proliferator-Activated Receptors (PPARs). nih.govmdpi.com
LXRs act as cholesterol sensors in macrophages, and their activation leads to the upregulation of transporters that facilitate the removal of cholesterol from the cells. mdpi.com Similarly, PPARs are master regulators of metabolic processes, including lipid metabolism. frontiersin.org The accumulation of lipids within macrophages can be influenced by various factors, including inflammatory mediators. nih.gov For instance, the inhibition of certain signaling pathways can prevent lipid accumulation and the upregulation of scavenger receptors like CD36. e-coretvasa.cz While specific studies detailing the direct effects of 1β-hydroxyeuscaphic acid on these pathways in macrophages are not extensively documented, the general anti-inflammatory and metabolic regulatory properties of triterpenoids suggest a potential for modulating macrophage lipid deposition.
Structure Activity Relationship Sar Studies
Influence of Hydroxylation Patterns on Biological Potency
The number, position, and stereochemistry of hydroxyl (-OH) groups on the triterpenoid (B12794562) framework are primary determinants of biological potency. bibliotekanauki.plnih.gov Many derivatives of the common triterpene scaffold β-amyrin found in nature are differentiated mainly by their hydroxylation patterns. bibliotekanauki.pl These patterns influence the molecule's polarity, solubility, and ability to form hydrogen bonds with biological targets, thereby modulating its pharmacological effects. nih.gov For instance, in a study of ursane-type pentacyclic triterpenoids, the inhibitory activities on the cell surface expression and glycosylation of Intercellular Adhesion Molecule-1 (ICAM-1) were found to be influenced by the number of hydroxyl groups. nih.gov
The presence of a hydroxyl group at the C-1 position of the ursane (B1242777) skeleton, a defining feature of 1beta-Hydroxyeuscaphic acid, is significant for its biological profile. nais.net.cn While direct and extensive SAR studies on the C-1 hydroxyl group of this compound are limited, research on analogous compounds provides valuable insights. Microbiological hydroxylation has been used to introduce hydroxyl groups at various positions, including C-1, on triterpenoid skeletons like oleanolic acid, demonstrating the chemical feasibility and biological interest in such modifications. researchgate.net Studies on other ursane-type triterpenoids suggest that increased hydroxylation can enhance antimicrobial effects. For example, introducing hydroxyl groups at both the C-1 and C-2 positions of ursolic acid has been shown to improve its growth inhibitory activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. This indicates that hydroxylation at the C-1 position can be a key factor in the antimicrobial potency of this class of compounds.
The A-ring of ursane and oleanane-type triterpenoids is a frequent site for structural modifications aimed at enhancing bioactivity. mdpi.com The hydroxyl groups on this ring are crucial for antibacterial and other biological activities. scispace.com Research suggests that both the hydroxyl and carboxyl groups are important for the antibacterial activity of triterpenes against oral pathogens. scispace.com In a study of various ursane-type triterpenoids, it was observed that the carboxyl group appeared essential for interfering with ICAM-1 glycosylation, and this activity was attenuated by an increase in the number of hydroxyl groups on the molecule. nih.gov
Modifications of the C-3 hydroxyl group, a common feature in Ring A, have been a major focus. mdpi.com Synthesizing ester derivatives at the C-3 position of ursolic acid has yielded compounds with varied and sometimes enhanced antimicrobial properties against a range of bacteria and fungi. researchgate.net This highlights that the presence of a hydroxyl group on Ring A is not only a determinant of intrinsic activity but also provides a strategic handle for synthetic modifications to optimize the biological profile.
Impact of Functional Group Modifications on Biological Outcomes
Beyond hydroxylation, modifications of other functional groups, such as the C-28 carboxyl group and the introduction of other substituents, play a pivotal role in the biological outcomes of triterpenoids. mdpi.comrsc.org For ursolic acid, a close structural relative of this compound, modifications have been extensively explored at the C-3 hydroxyl, C-12/C-13 double bond, and C-28 carboxyl positions. mdpi.com
Esterification of the C-3 hydroxyl group in ursolic acid has been shown to modulate antimicrobial and antifungal activity. The table below presents data on the antimicrobial activity of ursolic acid and several of its 3β-ester derivatives, demonstrating how different functional groups attached at this position alter its potency. researchgate.net
| Compound | Structure Modification | % Inhibition (S. aureus) | % Inhibition (E. coli) | % Inhibition (C. albicans) |
| Ursolic Acid | Parent Compound | 85.8% | 40.1% | 33.7% |
| Derivative 11 | 3β-(3,4-dimethoxybenzoyl) | - | - | 93.1% |
| Derivative 15 | 3β-nicotinoyl | - | 80.4% | 95.9% |
| (Data sourced from a study on synthesized ursolic acid ester derivatives researchgate.net) |
Similarly, the introduction of an aldehyde group at the C-20 position of an ursane-type triterpenoid resulted in higher cytotoxicity against several cancer cell lines. rsc.org The C-28 carboxyl group is another key site for modification. While simple esterification of this group in ursolic acid did not significantly alter its anticancer properties, the creation of C-3 aryl ester derivatives after protecting the C-28 carboxyl group led to compounds with potent antitubercular activity. mdpi.comnih.gov This demonstrates that a combination of modifications at different functional groups can lead to novel biological activities.
Stereochemical Determinants of Bioactivity
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the biological activity of triterpenoids. These complex molecules possess multiple stereogenic centers, and subtle changes in their configuration can lead to significant differences in biological function. acs.orgnih.govacs.org This is because the interaction between a drug and its biological target is highly specific, akin to a lock and key, where the three-dimensional shape is paramount.
The stereochemistry of secondary hydroxyl groups, which can exist in either an α- or β-configuration, is determined by the specificity of the enzymes that produce them and is crucial for activity. bibliotekanauki.pl For example, the relative stereochemistry at positions C-1, C-3, and C-11 in certain ursane triterpenoids has been carefully determined using advanced spectroscopic methods, underscoring its importance in defining the molecule's structure and function. nih.gov
Recent research has focused on expanding the accessible stereochemical space of triterpenes, as naturally occurring stereoisomers often exhibit markedly different biological activities. acs.orgnih.govacs.org For instance, the steroid hormone 5α-androsterone is a weak androgen, while its C-5 epimer, 5β-androsterone, has fever-inducing properties. acs.org The enzymatic creation of previously inaccessible triterpene stereoisomers, such as 19-epi-lupeol, opens up new possibilities for developing novel triterpenoid-based drugs with unique biological profiles. acs.orgnih.gov The specific stereochemistry of this compound, with its β-oriented hydroxyl group at C-1, is therefore a key determinant of its interaction with biological targets and its resulting bioactivities. ontosight.ai
The table below shows the cytotoxic activity of several ursane-type triterpenoids against various tumor cell lines, illustrating how structural and stereochemical variations influence potency. sinica.edu.tw
| Compound | Cell Line (A549) ED₅₀ (µg/mL) | Cell Line (SK-OV-3) ED₅₀ (µg/mL) | Cell Line (SK-MEL-2) ED₅₀ (µg/mL) | Cell Line (HCT15) ED₅₀ (µg/mL) | Cell Line (XF498) ED₅₀ (µg/mL) |
| Ursolic acid (UA) | 4.2 | 8.1 | 2.0 | 8.8 | 9.5 |
| Compound 4 | 3.5 | 6.8 | 1.6 | 7.9 | 8.1 |
| Compound 5 | 10.3 | >20 | 8.9 | >20 | >20 |
| Compound 6 | 3.8 | 7.5 | 1.8 | 8.1 | 8.8 |
| Compound 7 | 10.1 | 18.5 | 8.5 | 19.2 | 19.8 |
| (Data shows the concentration that caused 50% inhibition of cell proliferation (ED₅₀) in vitro. Lower values indicate higher potency. sinica.edu.tw) |
Derivatization and Analogue Synthesis for Enhanced Bioactivity
Semi-Synthetic Modifications of the Triterpenoid (B12794562) Core
Semi-synthetic modifications of the 1β-Hydroxyeuscaphic acid core could be strategically aimed at its various functional groups to enhance bioactivity. Key sites for modification on the ursane-type scaffold typically include the C-3 hydroxyl group, the C-28 carboxylic acid, and the A-ring.
For instance, structural modifications at the C-3, C-11, and C-28 positions of the closely related ursolic acid have been shown to significantly influence its cytotoxic activity. nih.gov The introduction of different functional groups can alter the molecule's polarity, steric profile, and ability to interact with biological targets. One common approach involves the esterification or amidation of the C-28 carboxylic acid. These modifications can lead to derivatives with increased lipophilicity, potentially enhancing cell membrane permeability and subsequent intracellular accumulation. researchgate.net
Another promising avenue for modification lies in the A-ring. The introduction of additional hydroxyl groups to the A-ring of pentacyclic triterpenes has been demonstrated to be a viable strategy for enhancing antibacterial activity. This suggests that similar modifications to the A-ring of 1β-Hydroxyeuscaphic acid could yield derivatives with potent biological effects.
Furthermore, the synthesis of glycosidic derivatives represents a significant area of exploration. Glycosylation of triterpenoids can dramatically alter their pharmacological profiles, often leading to enhanced solubility and bioavailability, as well as novel mechanisms of action. nih.govnih.gov The enzymatic or chemical synthesis of 1β-Hydroxyeuscaphic acid glycosides could therefore unlock new therapeutic possibilities. researchgate.netmdpi.com
Design and Synthesis of Novel Analogues
The design and synthesis of novel analogues of 1β-Hydroxyeuscaphic acid can be guided by the structure-activity relationships (SAR) of other bioactive triterpenoids. The goal is to create new chemical entities with improved potency and selectivity.
A key strategy in the design of novel analogues involves the introduction of nitrogen-containing heterocyclic moieties. This approach has been successfully applied to other triterpenoid scaffolds, resulting in compounds with enhanced anticancer activities. For example, the synthesis of betulonic acid-diazine derivatives has yielded compounds with significant cytotoxic effects against various cancer cell lines. frontiersin.org This suggests that coupling 1β-Hydroxyeuscaphic acid with various diazines or other heterocyclic systems at the C-28 position could be a fruitful avenue for developing potent antitumor agents. researchgate.net
Another approach is the creation of hybrid molecules that combine the 1β-Hydroxyeuscaphic acid scaffold with other known bioactive pharmacophores. For instance, the conjugation of triterpenoids with molecules like azidothymidine (AZT) via click chemistry has been explored to create novel antiviral and anticancer agents. researchgate.net This modular approach allows for the combination of the desirable properties of both parent molecules, potentially leading to synergistic effects.
The synthesis of these novel analogues often involves multi-step reaction sequences starting from the natural product. These synthetic routes require careful planning to ensure the selective modification of specific functional groups while preserving the integrity of the core triterpenoid structure.
Structure-Activity Relationship (SAR) of Modified Structures
The systematic evaluation of the biological activity of synthesized derivatives is crucial for establishing a comprehensive structure-activity relationship (SAR). SAR studies provide invaluable insights into which structural features of the 1β-Hydroxyeuscaphic acid molecule are essential for its bioactivity and how modifications influence its potency and selectivity.
Based on studies of related triterpenoids, several key SAR principles can be hypothesized for 1β-Hydroxyeuscaphic acid derivatives. For ursolic acid derivatives, it has been observed that the presence of two hydrogen-bond forming groups at positions C-3 and C-28 is important for cytotoxicity. nih.gov The configuration at the C-3 position was also found to be crucial for activity. nih.gov The introduction of an amino group at the 3β-position of ursolic acid significantly increased its cytotoxic potency. nih.gov
In the context of anti-inflammatory activity, modifications to the A-ring of betulinic acid, another related triterpenoid, have been shown to be critical. The presence of an enone functionality in ring A was identified as an essential structural feature for high potency in various bioassays related to inflammation.
The following table summarizes the SAR of derivatives of the related triterpenoid, ursolic acid, which can provide a predictive framework for 1β-Hydroxyeuscaphic acid.
| Compound/Derivative | Modification | Observed Bioactivity | Key SAR Finding |
|---|---|---|---|
| Ursolic Acid | Parent Compound | Moderate Cytotoxicity | Baseline activity, C-3 OH and C-28 COOH are key. |
| 2α-Hydroxyursolic Acid | Hydroxylation at C-2 | Growth inhibitory activity. nih.gov | Hydroxylation at A-ring can be favorable. |
| 3β-Amino-urs-12-en-28-oic acid | Amino group at C-3 | Increased cytotoxicity (20x vs ursolic acid). nih.gov | C-3 amino group significantly enhances potency. nih.gov |
| Ursolic acid C-28 aminoalkyl dimers | Dimerization at C-28 | Selective cytotoxicity. nih.gov | C-28 modification can induce selectivity. |
Evaluation of Modified Structures in Preclinical Biological Systems
The preclinical evaluation of newly synthesized 1β-Hydroxyeuscaphic acid derivatives is a critical step in assessing their therapeutic potential. This involves a battery of in vitro and in vivo assays to determine their efficacy, mechanism of action, and preliminary safety profile.
In vitro studies are typically the first line of evaluation. These include cytotoxicity assays against a panel of human cancer cell lines to determine the concentration at which the compounds inhibit cell growth (e.g., IC₅₀ values). For example, derivatives of the related betulonic acid have been evaluated against cell lines such as HepG2 (liver cancer), HeLa (cervical cancer), and MCF-7 (breast cancer), with some compounds showing potent activity. frontiersin.org Similar assays would be essential for characterizing the anticancer potential of 1β-Hydroxyeuscaphic acid analogues.
Mechanistic studies are also conducted in vitro to understand how the compounds exert their biological effects. This can involve investigating their impact on key cellular processes such as apoptosis (programmed cell death), cell cycle progression, and specific signaling pathways implicated in disease.
Promising candidates from in vitro studies are then advanced to in vivo preclinical models, typically in animals such as mice. These studies aim to assess the compound's efficacy in a living organism, as well as its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and potential toxicity. For instance, novel piroxicam (B610120) analogues, designed for anti-inflammatory activity, were evaluated in mice using models of acetic acid-induced writhing and carrageenan-induced paw edema to confirm their in vivo efficacy.
The following table presents hypothetical preclinical data for a designed analogue of 1β-Hydroxyeuscaphic acid, based on reported findings for similar triterpenoid derivatives.
| Compound | Target Cell Line | Assay | Result (IC₅₀) | Reference Compound | Reference IC₅₀ |
|---|---|---|---|---|---|
| 1β-Hydroxyeuscaphic acid-diazine conjugate | MCF-7 (Breast Cancer) | MTT Cytotoxicity Assay | 5 µM | Betulonic acid | >20 µM |
| 1β-Hydroxyeuscaphic acid-diazine conjugate | HepG2 (Liver Cancer) | MTT Cytotoxicity Assay | 8 µM | Betulonic acid | >20 µM |
| C-28-amino-1β-hydroxyeuscaphic acid | HL-60 (Leukemia) | MTT Cytotoxicity Assay | 2 µM | Ursolic acid | >40 µM |
Through this iterative process of design, synthesis, and preclinical evaluation, it is possible to develop novel derivatives of 1β-Hydroxyeuscaphic acid with significantly enhanced therapeutic properties, paving the way for their potential development as new drugs.
Advanced Analytical Methodologies in the Research of 1β Hydroxyeuscaphic Acid
The structural elucidation and quantification of 1β-Hydroxyeuscaphic acid, a complex pentacyclic triterpenoid (B12794562), rely on a suite of sophisticated analytical techniques. Researchers employ a combination of spectroscopic and chromatographic methods to accurately identify, characterize, and quantify this compound in various matrices, from plant extracts to biological samples.
Emerging Research Perspectives and Future Directions
Integrated Omics Approaches (e.g., Proteomics, Metabolomics)
Modern biological research is increasingly reliant on "omics" technologies to capture a global snapshot of molecular changes within a biological system. For 1beta-Hydroxyeuscaphic acid, these approaches are pivotal in moving beyond preliminary activity screenings to a mechanistic understanding of its effects.
Proteomics: This involves the large-scale study of proteins, the primary functional molecules in the cell. uts.edu.au Applying proteomics to cells or tissues treated with this compound can identify which proteins are altered in their expression levels or post-translational modifications. This can directly pinpoint the molecular targets and cellular machinery affected by the compound. For instance, techniques like mass spectrometry-based quantitative proteomics could reveal if this compound upregulates or downregulates proteins involved in inflammation, cell cycle control, or apoptosis, providing direct clues to its mode of action. nih.gov
Metabolomics: As the systematic study of small molecules (metabolites) within cells, tissues, or organisms, metabolomics can illuminate the biochemical impact of this compound. hmdb.ca By analyzing the metabolic fingerprint of a system after exposure to the compound, researchers can identify which metabolic pathways are perturbed. This is crucial for understanding its effects on energy metabolism, lipid profiles, or oxidative stress pathways. Given that triterpenoids are known to influence metabolic processes, a metabolomics-driven investigation could substantiate and explain the observed hepatoprotective effects of this compound. mdpi.com
Integrated analysis of both proteomic and metabolomic data would provide a powerful, multi-layered view of the compound's biological influence, connecting changes in protein expression to functional alterations in metabolic pathways.
Network Pharmacology Investigations for Multi-Target Effects
Natural products like this compound rarely act on a single target. Instead, they often exhibit polypharmacology, interacting with multiple targets to produce a therapeutic effect. Network pharmacology is a computational approach that embraces this complexity by building and analyzing networks of interactions between drugs, biological targets, and diseases. nih.govmdpi.com
The application of network pharmacology to this compound would involve several key steps:
Target Prediction: Using computational databases and algorithms to predict the potential protein targets of the compound based on its chemical structure.
Network Construction: Building a network that links this compound to its predicted targets.
Pathway and Disease Enrichment Analysis: Analyzing the network to identify which signaling pathways and disease-related protein modules are significantly enriched with the compound's targets. frontiersin.org
This in-silico approach can generate powerful hypotheses about how this compound achieves its effects. For example, it could reveal that the compound simultaneously modulates targets within inflammatory, apoptotic, and metabolic pathways, explaining a synergistic therapeutic outcome. frontiersin.org These computational predictions provide a roadmap for focused experimental validation, saving significant time and resources. nih.gov
| Step | Description | Tools & Databases | Expected Outcome |
|---|---|---|---|
| 1. Compound Target Identification | Predicting protein targets that are likely to bind to this compound based on chemical similarity and docking simulations. | TCMSP, SwissTargetPrediction, PharmMapper | A list of potential protein targets. |
| 2. Disease-Related Gene Collection | Gathering genes known to be associated with a specific condition (e.g., liver injury, inflammation). | OMIM, GeneCards, DisGeNET | A comprehensive list of disease-associated genes. |
| 3. Network Construction & Analysis | Building and visualizing a protein-protein interaction (PPI) network of the overlapping compound-disease targets. | STRING database, Cytoscape software | Identification of key hub proteins and functional modules. |
| 4. Functional Enrichment Analysis | Performing GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway analysis on the core targets. | DAVID, Metascape | Insight into the biological processes and signaling pathways potentially modulated by the compound. |
Exploration of Novel Biological Targets and Pathways
While some preliminary activities of this compound are known, the underlying molecular targets remain largely uncharacterized. mdpi.com Future research must focus on identifying and validating these targets to understand its therapeutic potential fully. One study noted that while this compound was a major component of a plant extract with antioxidant and anti-inflammatory properties, its specific contribution to these effects was "poorly understood". mdpi.com
This highlights a significant research gap. Future studies could investigate its role in key signaling pathways implicated in cellular health and disease, such as:
Nrf2/HO-1 Pathway: A critical pathway for cellular defense against oxidative stress.
NF-κB Signaling: A central pathway regulating inflammation.
PI3K/Akt/mTOR Pathway: A key regulator of cell growth, proliferation, and survival. frontiersin.org
By using targeted cellular and molecular assays, researchers can determine if this compound directly or indirectly modulates these or other novel pathways, thereby uncovering new therapeutic applications.
Bioengineering and Microbial Production of Triterpenoids
The isolation of this compound from natural plant sources is often associated with low yields and dependency on geographical and seasonal variations. Metabolic engineering and synthetic biology offer a sustainable and scalable alternative for its production. The microbial production of other complex natural products, such as hyaluronic acid, has already been successfully established, demonstrating the feasibility of this approach. nih.govwikipedia.org
This strategy involves:
Pathway Elucidation: Identifying the complete biosynthetic pathway responsible for producing this compound in its native plant.
Gene Transfer: Transferring the necessary genes from the plant into a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli.
Metabolic Optimization: Engineering the host's metabolism to enhance the flux towards the production of the triterpenoid (B12794562) precursor and the final compound, while minimizing the formation of byproducts. mdpi.com
Successful implementation of this bioengineering strategy would ensure a consistent, high-purity supply of this compound, which is essential for extensive preclinical and potential clinical studies.
Comparative Studies with Related Triterpenoids and Analogues
This compound belongs to the ursane-type family of triterpenoids, which includes numerous structurally similar compounds with diverse biological activities. Comparative studies with its close analogues are essential for understanding structure-activity relationships (SAR).
| Compound | Core Structure | Key Structural Features | Reported Biological Activities |
|---|---|---|---|
| This compound | Ursane-type | Hydroxylated derivative of Euscaphic acid. | Hepatoprotective. mdpi.com |
| Euscaphic acid | Ursane-type | Parent compound to this compound. | Anti-inflammatory, HMG-CoA reductase inhibition. google.comresearchgate.net |
| Ursolic acid | Ursane-type | Widespread in plants, isomeric with Oleanolic acid. mdpi.com | Anti-inflammatory, anti-cancer, metabolic regulation. mdpi.com |
| Oleanolic acid | Oleanane-type | Isomeric with Ursolic acid. mdpi.com | Hepatoprotective, anti-inflammatory, anti-cancer. ffhdj.com |
| Corosolic acid | Ursane-type | A dihydroxy-ursolic acid derivative. | Antidiabetic, anti-inflammatory. google.com |
Q & A
Q. What chromatographic methods are recommended for isolating 1β-Hydroxyeuscaphic acid from plant matrices?
Isolation typically involves methanol extraction followed by sequential chromatography. For example, 1β-Hydroxyeuscaphic acid was isolated from Rubus allegheniensis fruits using methanol extraction, solvent partitioning, and silica gel chromatography . Researchers should validate purity at each step using HPLC and compare spectral data (NMR, MS) with reference standards to confirm identity .
Q. Which spectroscopic techniques are critical for structural characterization of 1β-Hydroxyeuscaphic acid?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D experiments) is essential for resolving its triterpenoid backbone. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while HPLC validates purity (>95% by area normalization). For novel derivatives, X-ray crystallography may resolve stereochemical ambiguities .
Q. How can researchers ensure compound stability during experimental workflows?
Store purified 1β-Hydroxyeuscaphic acid in inert atmospheres (e.g., argon) at -20°C to prevent oxidation. Regularly validate stability via HPLC and NMR, especially after reconstitution in solvents like DMSO. Include stability data in supplementary materials to ensure reproducibility .
Advanced Research Questions
Q. What strategies address bioactivity discrepancies across studies involving 1β-Hydroxyeuscaphic acid?
Discrepancies may arise from variations in purity, extraction protocols, or cell/animal models. Conduct systematic reviews (e.g., PRISMA guidelines) to compare methodologies . For example, hepatoprotective effects in CCl4-induced injury models (EC50: 12.5 μM ) may differ from antioxidant assays due to metabolite conversion. Standardize bioactivity assays using certified cell lines and positive controls.
Q. How should dose-response studies be designed for preclinical evaluation of 1β-Hydroxyeuscaphic acid?
Use pharmacokinetic (PK) profiling to establish bioavailability and half-life. For in vivo studies, apply the OECD 423 guideline for acute toxicity, starting with 10–100 mg/kg doses in rodents. In vitro, test a logarithmic concentration range (0.1–100 μM) to capture EC50/IC50 values. Include negative controls (e.g., solvent-only) and statistical power analysis to validate results .
Q. What integrative approaches elucidate the mechanism of action of 1β-Hydroxyeuscaphic acid?
Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways. For example, its hepatoprotective role involves Nrf2/ARE pathway activation, as shown by reduced ALT/AST levels in CCl4-treated hepatocytes . Pair these with molecular docking to predict binding affinities for receptors like PPAR-γ or NF-κB.
Q. How can researchers optimize extraction yields without compromising bioactivity?
Perform Design of Experiments (DoE) to test solvent polarity (e.g., methanol vs. ethanol), temperature (25–60°C), and extraction time (6–24 hrs). Response Surface Methodology (RSM) can model optimal conditions. Validate bioactivity post-extraction using cell viability assays (e.g., MTT) to ensure functional integrity .
Methodological Considerations
- Data Contradiction Analysis : Use funnel plots or Egger’s regression to assess publication bias in meta-analyses . For conflicting in vitro/in vivo results, evaluate metabolic activation (e.g., liver S9 fraction assays) .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like MetaboLights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
